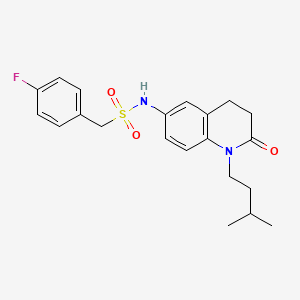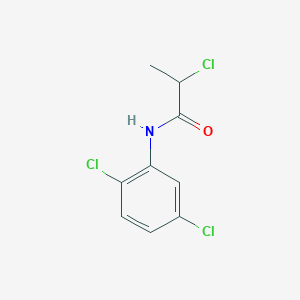
2-chloro-N-(2,5-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,5-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8Cl3NO. It is a chlorinated amide derivative, characterized by the presence of three chlorine atoms and an amide functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dichlorophenyl)propanamide typically involves the reaction of 2,5-dichloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2,5-dichloroaniline and 2-chloropropionyl chloride
Catalysts: Base such as triethylamine
Solvents: Industrial-grade dichloromethane or other suitable solvents
Reaction Vessels: Large-scale reactors with temperature and pressure control
化学反应分析
Types of Reactions
2-chloro-N-(2,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,5-dichloroaniline and 2-chloropropionic acid.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
科学研究应用
2-chloro-N-(2,5-dichlorophenyl)propanamide is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site or allosteric sites of enzymes.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
相似化合物的比较
2-chloro-N-(2,5-dichlorophenyl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(2,4-dichlorophenyl)propanamide: Similar structure but with different chlorine atom positions.
2-chloro-N-(3,5-dichlorophenyl)propanamide: Another positional isomer with chlorine atoms at different positions.
Uniqueness
The uniqueness of this compound lies in its specific chlorine atom positions, which influence its chemical reactivity and biological activity. This positional arrangement can result in distinct interactions with molecular targets, making it valuable for specific research applications.
属性
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULVMXYHFANBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B3007146.png)
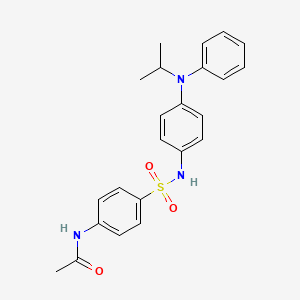
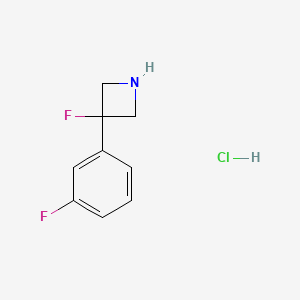
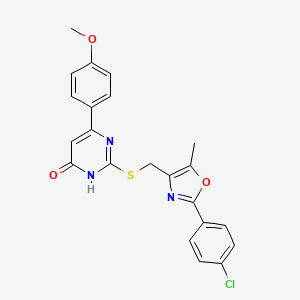
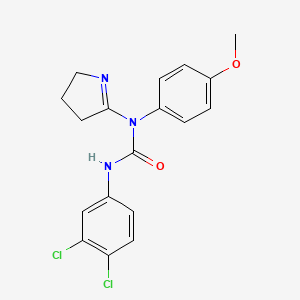
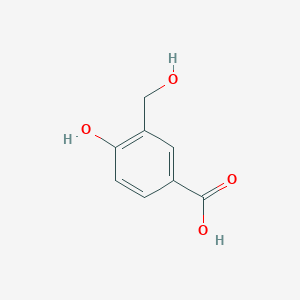
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
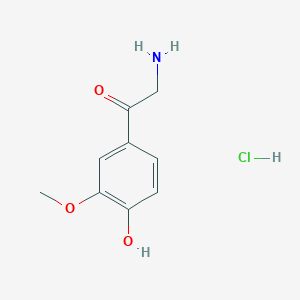
methanone](/img/structure/B3007159.png)
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
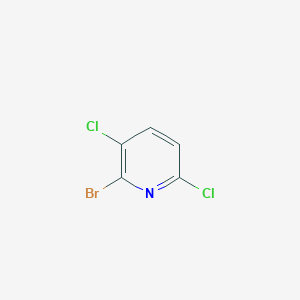
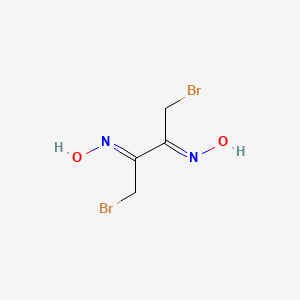
![2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3007165.png)
